(R)-1-(3-Bromo-5-chlorophenyl)propan-2-ol
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Overview
Description
®-1-(3-Bromo-5-chlorophenyl)propan-2-ol is a chiral compound belonging to the class of halogenated phenylpropanols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-chlorophenyl)propan-2-ol typically involves the following steps:
Chiral Reduction: The reduction of the corresponding ketone to obtain the chiral alcohol.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using chiral catalysts to ensure the production of the desired enantiomer.
Enzymatic Reduction: Employing enzymes to achieve high enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ®-1-(3-Bromo-5-chlorophenyl)propan-2-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenylpropanols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Studies: Used to study the activity of enzymes involved in chiral reduction.
Medicine
Industry
Material Science: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-5-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to interact selectively with these targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3-Bromo-5-chlorophenyl)propan-2-ol
- 1-(3-Bromo-5-chlorophenyl)ethanol
- 1-(3-Bromo-5-chlorophenyl)propan-1-ol
Uniqueness
®-1-(3-Bromo-5-chlorophenyl)propan-2-ol is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer or other similar compounds.
Properties
Molecular Formula |
C9H10BrClO |
---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
(2R)-1-(3-bromo-5-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrClO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3/t6-/m1/s1 |
InChI Key |
DWYPOOQLTMDFGY-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=CC(=C1)Br)Cl)O |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)Br)Cl)O |
Origin of Product |
United States |
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